molecular formula C8H7NO2 B8756469 7-Methoxybenzo[d]oxazole

7-Methoxybenzo[d]oxazole

Cat. No.: B8756469
M. Wt: 149.15 g/mol
InChI Key: QNCZYKAFILNYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxybenzo[d]oxazole is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H7NO2/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3

InChI Key

QNCZYKAFILNYTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-6-methoxyphenol (2.62 g, 15.0 mmol) (EP 333176) and 10% Palladium on carbon (130 mg) in ethanol (50.0 ml) was stirred under an atmosphere of H2 for 75 min. The mixture was filtered through Celite200 then immediately treated with p-toluenesulphonic acid (32.0 mg) and triethylorthoformate (6.45 ml, 38.8 mmol) then heated under reflux under an atmosphere of N2. After 20 h p-toluenesulphonic acid (30.0 mg) and triethylorthoformate (6.45 ml, 38.8 mmol) were added. After a total of 44 h heating, the reaction was allowed to cool and reduced in vacuo. The resulting residue was purified by flash chromatography (25:75 ethyl acetate/hexane) to give 1.97 g (85%) of the title compound as a yellow solid: m.p. 28°-31° C.; IR (film) 1629, 1497, 1434, 1285, 1097; 1H NMR (CDCl3) δ8.09 (1H, s), 7.40 (1H, d, J=8.0), 7.28 (1H, t, J=8.0), 6.89 (1H, d, J=8.0), 4.02 (3H, S); 13C NMR (CDCl3) δ152.84, 145.82, 142.50, 139.99, 125.75, 113.42, 108.80, 56.97. Anal. Calcd. for C8H7N1O2. 0.1H2O: C, 63.65; H, 4.81; N, 9.29. Found: C, 63.43, H, 4.88, N, 9.05. M.S. (+FAB); 150 (M30 +1).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.45 mL
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
catalyst
Reaction Step Two
Quantity
6.45 mL
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Three
Yield
85%

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